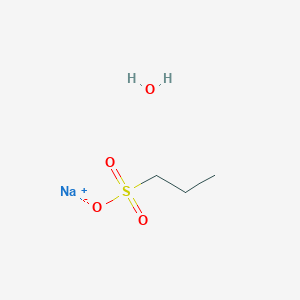

Sodium Propane-1-sulfonate Hydrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;propane-1-sulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3S.Na.H2O/c1-2-3-7(4,5)6;;/h2-3H2,1H3,(H,4,5,6);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBQVXXQXZXDEHE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635401 | |

| Record name | Sodium propane-1-sulfonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304672-01-3 | |

| Record name | Sodium propane-1-sulfonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Sodium Propane-1-sulfonate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Propane-1-sulfonate Hydrate is an organosulfur compound with diverse applications in research and industry. As a member of the alkyl sulfonate family, its chemical behavior is characterized by the presence of a polar sulfonate group and a nonpolar propyl chain. This document provides a comprehensive overview of its chemical properties, supported by experimental methodologies and data, to serve as a technical resource for professionals in the fields of chemistry and drug development.

Chemical Identity and Physical Properties

Sodium Propane-1-sulfonate Hydrate is the hydrated sodium salt of propane-1-sulfonic acid. It typically exists as a white to off-white crystalline solid. The presence of water molecules within its crystalline structure is a key characteristic of the hydrate form.[1]

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Chemical Name | Sodium Propane-1-sulfonate Hydrate | N/A |

| Synonyms | 1-Propanesulfonic acid sodium salt monohydrate | |

| CAS Number | 304672-01-3 | [1] |

| Molecular Formula | C₃H₇NaO₃S · xH₂O (commonly monohydrate, C₃H₉NaO₄S) | [1] |

| Molecular Weight | 164.16 g/mol (for monohydrate) | [2] |

| Appearance | White to off-white crystalline solid/powder | [1][3] |

| Melting Point | ~250 °C (decomposes) |

Solubility and Acidity

The amphiphilic nature of Sodium Propane-1-sulfonate, possessing both a hydrophilic sulfonate group and a hydrophobic alkyl chain, governs its solubility characteristics.

Solubility

Sodium Propane-1-sulfonate Hydrate is highly soluble in water due to the polarity of the sulfonate group.[4][5] Its solubility in various organic solvents is generally lower and depends on the polarity of the solvent. While specific quantitative data is sparse, alkyl sulfonates can exhibit some solubility in polar organic solvents.

Table 2: Solubility Profile

| Solvent | Solubility | Notes | Source(s) |

| Water | Highly soluble | The sulfonate group interacts favorably with polar water molecules. | [4][5] |

| Organic Solvents | Varies | Generally less soluble than in water; solubility depends on solvent polarity. | [5] |

Acidity (pKa)

The acidity of the sulfonate group is a key chemical property. Propane-1-sulfonic acid, the conjugate acid of the sulfonate, is a strong acid. The predicted pKa of propane-1-sulfonic acid is approximately -2.6, indicating that Sodium Propane-1-sulfonate is the salt of a strong acid and will not exhibit significant basic properties in solution.

Reactivity and Stability

Sodium Propane-1-sulfonate Hydrate is a stable compound under normal laboratory conditions.[1] Its reactivity is primarily centered around the sulfonate group and the alkyl chain.

Stability

The compound is resistant to hydrolysis in both acidic and alkaline environments.[4] The hydrate form may lose its water of hydration upon heating.

Reactivity of the Sulfonate Group

The propane-1-sulfonate anion is a good leaving group in nucleophilic substitution and elimination reactions, a characteristic shared with other alkyl sulfonates. This property makes it a useful intermediate in organic synthesis. The strong electron-withdrawing nature of the sulfonate group deactivates the adjacent alkyl chain towards certain reactions.

Surfactant Properties

As an anionic surfactant, Sodium Propane-1-sulfonate reduces the surface tension of water.[6][7] This property is fundamental to its applications in detergents, as emulsifiers, and as wetting agents.[1]

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of Sodium Propane-1-sulfonate Hydrate.

Table 3: Spectroscopic Data

| Technique | Key Features and Expected Peaks | Source(s) |

| FT-IR | Strong asymmetric S=O stretch (~1350 cm⁻¹), strong symmetric S=O stretch (~1175 cm⁻¹), and S-O stretch bands (1000-750 cm⁻¹). The presence of water of hydration may be indicated by a broad O-H stretch around 3500 cm⁻¹. | [8][9][10][11] |

| ¹H NMR | Signals corresponding to the propyl group protons. The chemical shifts would be influenced by the electron-withdrawing sulfonate group. A typical spectrum would show a triplet for the methyl protons, a multiplet for the central methylene protons, and another multiplet for the methylene protons adjacent to the sulfonate group. | [12][13] |

| ¹³C NMR | Three distinct signals for the three carbon atoms of the propyl chain, with the carbon attached to the sulfonate group being the most downfield. |

Experimental Protocols

Determination of Water of Hydration

This gravimetric method determines the percentage of water in the hydrate by heating to a constant mass.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. rosewachem.com [rosewachem.com]

- 3. labproinc.com [labproinc.com]

- 4. Sodium Alkyl Naphthalene Sulfonate Anionic Surfactants - INTERSURFCHEM [polymerchem.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. alfa-chemical.com [alfa-chemical.com]

- 7. SODIUM ALKANE SULFONATE - Ataman Kimya [atamanchemical.com]

- 8. Chemistry: Sulfonates infrared spectra [openchemistryhelp.blogspot.com]

- 9. actachemscand.org [actachemscand.org]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. Sodium 1-propanesulfonate(14533-63-2) 1H NMR spectrum [chemicalbook.com]

- 13. rsc.org [rsc.org]

Technical Guide: Synthesis and Purification of Sodium Propane-1-sulfonate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of sodium propane-1-sulfonate hydrate. The document details the underlying chemical principles, provides explicit experimental protocols, and presents key data in a structured format for ease of reference.

Introduction

Sodium propane-1-sulfonate hydrate is an organic sulfonate salt that exists as a white to off-white crystalline solid.[1] Its solubility in water makes it a versatile compound in various applications, including its use as a surfactant, emulsifier, and as a stabilizing agent for proteins and enzymes in biochemical research.[1] The hydrate form incorporates water molecules within its crystal structure, which can influence its physical properties and stability.[1] This guide outlines a robust and reproducible method for its synthesis and subsequent purification.

Physicochemical Properties

A summary of the key physicochemical properties of sodium propane-1-sulfonate hydrate is provided in the table below.

| Property | Value | Reference |

| CAS Number | 304672-01-3 | |

| Molecular Formula | CH₃CH₂CH₂SO₃Na · H₂O | |

| Molecular Weight | 164.16 g/mol | |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 250 °C (decomposes) | |

| Solubility | Soluble in water (10% solution is clear and colorless) | |

| Purity (Typical) | ≥98% | [1] |

Synthesis of Sodium Propane-1-sulfonate Hydrate

The synthesis of sodium propane-1-sulfonate is achieved via the Strecker sulfite alkylation reaction. This method involves the nucleophilic substitution of a halide from an alkyl halide by a sulfite salt. In this case, 1-bromopropane is reacted with sodium sulfite in an aqueous solution.

Reaction Scheme

Experimental Protocol

This protocol is a representative method based on established procedures for the synthesis of alkyl sulfonates.[2]

Materials and Equipment:

-

1-Bromopropane

-

Anhydrous sodium sulfite

-

Deionized water

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Petroleum ether

-

Ethyl alcohol (95%)

-

Büchner funnel and flask

-

Vacuum oven

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.15 moles of anhydrous sodium sulfite in 750 mL of deionized water.

-

Addition of Alkyl Halide: To the stirred sulfite solution, add 1.0 mole of 1-bromopropane.

-

Reaction: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain reflux for 8-10 hours with vigorous stirring. The reaction progress can be monitored by techniques such as TLC or GC to check for the disappearance of the 1-bromopropane.

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a larger beaker and evaporate to dryness on a steam bath or using a rotary evaporator.

-

The resulting solid residue contains the crude sodium propane-1-sulfonate, unreacted sodium sulfite, and sodium bromide.

-

Purification of Sodium Propane-1-sulfonate Hydrate

The purification process is critical to remove inorganic salts and any organic by-products, such as propanol, which may have formed through hydrolysis of 1-bromopropane.[2]

Purification Workflow

Experimental Protocol

-

Removal of Organic Impurities:

-

Pulverize the crude solid residue.

-

Transfer the powder to a flask and add petroleum ether. Stir vigorously for 30 minutes to extract any unreacted 1-bromopropane and propanol.

-

Filter the solid and discard the petroleum ether filtrate. Repeat this extraction step if significant organic impurities are expected.

-

-

Recrystallization:

-

Transfer the solid to a beaker and add a minimal amount of hot 95% ethyl alcohol to dissolve the sodium propane-1-sulfonate. The inorganic salts (sodium sulfite and sodium bromide) are largely insoluble in hot ethanol.[2]

-

Perform a hot filtration through a pre-heated Büchner funnel to remove the insoluble inorganic salts.

-

Allow the filtrate to cool slowly to room temperature, and then place it in a refrigerator or ice bath to induce crystallization. Lustrous white plates of sodium propane-1-sulfonate hydrate should form.[2]

-

For higher purity, a second recrystallization from fresh hot ethyl alcohol may be performed.[2]

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethyl alcohol.

-

Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) to remove any residual solvent.

-

Data Summary

The following table summarizes the key quantitative parameters for the synthesis and purification of sodium propane-1-sulfonate hydrate.

| Parameter | Value/Range | Notes |

| Reactant Molar Ratio (Sodium Sulfite : 1-Bromopropane) | 1.15 : 1.0 | An excess of sodium sulfite is used to drive the reaction to completion. |

| Reaction Temperature | 100-110 °C (Reflux) | |

| Reaction Time | 8-10 hours | |

| Typical Yield (after purification) | ~70% | Based on the synthesis of similar alkyl sulfonates.[2] |

| Purity (after one recrystallization) | ≥98% | |

| Purity (after two recrystallizations) | ≥99% |

Conclusion

The synthesis of sodium propane-1-sulfonate hydrate via the Strecker sulfite alkylation of 1-bromopropane is a reliable and well-established method. The purification, primarily involving extraction and recrystallization from ethanol, is effective in yielding a high-purity product. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to successfully synthesize and purify this valuable compound for its various applications. As with all chemical procedures, appropriate safety precautions should be taken, including the use of personal protective equipment and working in a well-ventilated fume hood.

References

Solubility of Sodium Propane-1-sulfonate Hydrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium propane-1-sulfonate hydrate in organic solvents. Due to a notable scarcity of published quantitative data for this specific compound, this guide also furnishes a detailed experimental protocol for determining its solubility. The information herein is intended to support research and development activities where this compound's solubility characteristics are of interest.

Introduction

Sodium propane-1-sulfonate hydrate is an organic salt that sees application in various industrial and research settings. Its solubility is a critical physicochemical property, influencing its utility in chemical synthesis, formulation development, and purification processes. While it is known to be soluble in water, its behavior in organic solvents is not well-documented in publicly available literature. Understanding this solubility is crucial for its application in non-aqueous systems, which are common in organic chemistry and drug development.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a significant lack of quantitative data on the solubility of sodium propane-1-sulfonate hydrate in common organic solvents. Most available resources only provide qualitative statements regarding its solubility in water.

To facilitate future research and provide a standardized format for reporting, the following table is presented. Researchers who determine the solubility of sodium propane-1-sulfonate hydrate are encouraged to use this structure to report their findings.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Reference |

| Methanol | |||||

| Ethanol | |||||

| Isopropanol | |||||

| Acetone | |||||

| Acetonitrile | |||||

| Dichloromethane | |||||

| Tetrahydrofuran | |||||

| N,N-Dimethylformamide | |||||

| Dimethyl Sulfoxide |

Experimental Protocols for Solubility Determination

The following section outlines a detailed methodology for the experimental determination of the solubility of sodium propane-1-sulfonate hydrate in organic solvents. The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[1][2][3][4]

Principle of the Shake-Flask Method

The shake-flask method involves creating a saturated solution of the solute in the solvent of interest by allowing an excess of the solid to equilibrate with the solvent over a defined period. The concentration of the solute in the resulting saturated solution is then determined analytically.

Materials and Equipment

-

Sodium propane-1-sulfonate hydrate (analytical grade)

-

Organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, HPLC-ELSD, or ICP-OES for sodium ion analysis)

Experimental Procedure

-

Preparation of Solvent: Ensure all organic solvents are of high purity and, if necessary, dried to minimize water content, as the hydrate form of the salt may be affected by the presence of water.

-

Sample Preparation: Add an excess amount of sodium propane-1-sulfonate hydrate to a series of vials. The exact amount should be recorded, and it should be visually confirmed that undissolved solid remains at the end of the experiment.

-

Addition of Solvent: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker. The temperature should be controlled to the desired experimental value (e.g., 25 °C). The vials should be agitated for a sufficient period to reach equilibrium. A preliminary study to determine the time to reach equilibrium (e.g., sampling at 24, 48, and 72 hours) is recommended.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for a short period to allow for the settling of the excess solid. For solvents in which the solid does not readily settle, centrifugation at the experimental temperature is recommended to separate the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered saturated solution into a clean, pre-weighed vial. This step must be performed quickly to minimize temperature fluctuations and solvent evaporation.

-

Sample Analysis:

-

Accurately weigh the collected filtrate to determine its mass and, if the density is known, its volume.

-

Dilute the saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantify the concentration of sodium propane-1-sulfonate hydrate using a validated analytical method. Given the lack of a strong chromophore, HPLC with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is suitable. Alternatively, the concentration of the sodium cation can be determined by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

-

-

Data Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) from the determined concentration and the volume of the original saturated solution.

Analytical Method Validation

The chosen analytical method for quantification must be validated for linearity, accuracy, precision, and specificity for sodium propane-1-sulfonate hydrate in the matrix of the organic solvent and the diluent.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the solubility of sodium propane-1-sulfonate hydrate.

Caption: Workflow for determining the solubility of sodium propane-1-sulfonate hydrate.

Conclusion

While there is a clear gap in the existing literature regarding the solubility of sodium propane-1-sulfonate hydrate in organic solvents, this guide provides a robust framework for researchers to systematically determine and report this crucial data. The detailed experimental protocol, based on the reliable shake-flask method, offers a clear path forward for generating high-quality, reproducible solubility data. The structured data table and workflow visualization are intended to promote consistency and comparability across future studies, ultimately benefiting the scientific and drug development communities.

References

Thermal Stability of Sodium Propane-1-sulfonate Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of sodium propane-1-sulfonate hydrate. While specific, publicly available thermogravimetric and calorimetric data for this compound is limited, this document outlines the expected thermal behavior based on its chemical structure as a monohydrate salt and provides detailed, standardized experimental protocols for its analysis. The information herein is intended to guide researchers in designing and interpreting thermal stability studies for this and similar short-chain alkyl sulfonate hydrates.

Introduction

Sodium propane-1-sulfonate, particularly in its hydrated form (CH₃CH₂CH₂SO₃Na · H₂O), is an organic salt with applications in various fields, including its use as a surfactant and in biochemical research. Its thermal stability is a critical parameter for determining its suitability in applications where it may be exposed to elevated temperatures, such as in drug formulation and manufacturing processes. The presence of water of hydration introduces a dehydration step in its thermal decomposition profile, which is a key consideration for its handling and storage.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | CH₃CH₂CH₂SO₃Na · H₂O | |

| Molecular Weight | 164.16 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 250 °C (decomposes) | |

| Solubility | Soluble in water |

Illustrative Thermal Decomposition Data

Due to the absence of detailed published experimental data, the following table presents a hypothetical but representative thermal decomposition profile for sodium propane-1-sulfonate monohydrate based on the analysis of similar hydrated organic salts. This data is intended to be illustrative.

| Thermal Event | Temperature Range (°C) | Technique | Observations and Quantitative Data |

| Dehydration | 50 - 150 | TGA | Mass loss corresponding to the removal of one molecule of water (~10.97% of total mass). |

| DSC | Endothermic peak associated with the enthalpy of dehydration. | ||

| Decomposition | > 250 | TGA | Onset of significant mass loss, indicating the breakdown of the anhydrous salt. |

| DSC | Complex profile of exothermic and/or endothermic peaks corresponding to decomposition reactions. |

Note: The theoretical mass loss for the dehydration of a monohydrate is calculated as (Mass of H₂O / Total Mass of Hydrate) * 100.

Experimental Protocols

To assess the thermal stability of sodium propane-1-sulfonate hydrate, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass change associated with dehydration and decomposition.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of sodium propane-1-sulfonate hydrate into a standard TGA pan (e.g., aluminum or platinum).

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Heating Program: Equilibrate the sample at 30 °C. Heat the sample from 30 °C to 400 °C at a constant heating rate of 10 °C/min.

-

Data Analysis: Plot the mass change as a function of temperature. Determine the onset temperature of dehydration and decomposition, and the percentage mass loss for each event.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal events such as dehydration and decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of sodium propane-1-sulfonate hydrate into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

Heating Program: Equilibrate the sample at 30 °C. Heat the sample from 30 °C to 300 °C at a constant heating rate of 10 °C/min.

-

Data Analysis: Plot the heat flow as a function of temperature. Identify and integrate the areas of endothermic and exothermic peaks to determine the enthalpy changes associated with each thermal event.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the thermal stability analysis of a hydrated compound like sodium propane-1-sulfonate hydrate.

Caption: Workflow for Thermal Stability Assessment.

Stability and Reactivity

Sodium propane-1-sulfonate hydrate is generally stable under recommended storage conditions. However, it is hygroscopic and should be protected from moisture to maintain its hydrated state and prevent deliquescence. Thermal decomposition can lead to the release of irritating gases and vapors, including sulfur oxides. It is incompatible with strong oxidizing agents.

Conclusion

This technical guide provides a framework for understanding and evaluating the thermal stability of sodium propane-1-sulfonate hydrate. While specific experimental data is not widely available, the provided protocols and illustrative data offer a solid foundation for researchers. The key thermal events to consider are the initial dehydration followed by the decomposition of the anhydrous salt at temperatures above 250 °C. Proper handling and storage conditions are crucial to maintain the integrity of this compound. Further experimental work is necessary to fully characterize its thermal decomposition pathway and kinetics.

Technical Guide: Sodium Propane-1-sulfonate Hydrate

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 304672-01-3

Introduction

Sodium Propane-1-sulfonate Hydrate is an organic sodium salt. This document provides a comprehensive overview of its chemical and physical properties, available experimental protocols for the synthesis of related compounds, and its applications, particularly within the realms of chemical synthesis and materials science.

Chemical and Physical Properties

The quantitative data for Sodium Propane-1-sulfonate Hydrate (CAS: 304672-01-3) is summarized in the table below. This information has been compiled from various chemical suppliers and databases.[1][2][3][4][5][6][7]

| Property | Value | Source |

| Molecular Formula | C₃H₇NaO₃S·H₂O | [2][5] |

| Molecular Weight | 164.16 g/mol | [2][3][4][5] |

| Appearance | White to off-white crystalline solid | [1] |

| Purity | ≥98% or 99% | [1][2][3][4] |

| Melting Point | 250 °C (decomposes) | [2][3][4] |

| Solubility | Soluble in water (10% solution is clear and colorless) | [2][3][4] |

| Synonyms | 1-Propanesulfonic acid sodium salt monohydrate, Sodium 1-propanesulfonate monohydrate | [2][3][4][7] |

Experimental Protocols

Synthesis of Sodium 3-mercapto-propanesulfonate (MPS)

This procedure is based on the reaction of sodium hydrosulfide with 1,3-propane sultone.[8][9]

Materials:

-

Sodium methoxide

-

Organic solvent (e.g., methanol)

-

Hydrogen sulfide gas

-

1,3-propane sultone (PS)

Procedure:

-

Dissolve sodium methoxide in an organic solvent.

-

Introduce hydrogen sulfide gas into the solution while stirring under controlled temperature conditions (10-40 °C) to produce high-purity sodium hydrosulfide.

-

Add 1,3-propane sultone to the sodium hydrosulfide solution, maintaining the temperature between 10-40 °C.

-

After the initial reaction, the temperature is raised to 50-60 °C for approximately one hour.

-

Cool the reaction mixture to 15-35 °C.

-

The resulting solid, sodium 3-mercapto-propanesulfonate, is isolated by filtration.

Synthesis of Sodium Polydithio-dipropyl Sulfonate (SPS) from MPS

This protocol describes the oxidative coupling of MPS to form SPS.[9][10][11][12]

Materials:

-

Sodium 3-mercapto-propanesulfonate (MPS) solution

-

Oxidizing agent (e.g., tert-butyl hydroperoxide or hydrogen peroxide)

-

Methanol

Procedure:

-

To the MPS solution obtained from the previous synthesis, add the oxidizing agent.

-

The reaction mixture is heated to 50-60 °C and maintained for 3-5 hours.

-

Further, the temperature is increased to 70-80 °C for 1-3 hours.

-

After the reaction is complete, the solution is decolorized and dehydrated.

-

Methanol is added to precipitate the product.

-

The solid sodium polydithio-dipropyl sulfonate is collected by filtration and dried.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of sodium alkane sulfonates, based on the protocols described above.

Caption: Generalized workflow for the synthesis of sodium alkane sulfonates.

Applications in Research and Development

Sodium Propane-1-sulfonate and its derivatives are utilized in various scientific and industrial applications:

-

Surfactant and Emulsifier: Due to its amphiphilic nature, it is used as a surfactant in detergents and emulsifiers.[1]

-

Biochemical Research: It can be employed as a stabilizing agent for proteins and enzymes.[1]

-

Electrodeposition: The related compound, 3-mercapto-1-propanesulfonic acid (MPSA), is a key additive in copper electrodeposition for the fabrication of microelectronics. It acts as an accelerator and brightener, influencing the morphology and structure of the deposited copper films.

-

Drug Development: While not a common active pharmaceutical ingredient itself, sulfonate salts are important in drug development for forming stable and soluble salts of active compounds.[13] The study of the solubility and stability of drugs can involve the use of such compounds.[13]

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Sodium 1-propanesulfonate 99 304672-01-3 [sigmaaldrich.com]

- 3. Sodium 1-propanesulfonate 99 304672-01-3 [sigmaaldrich.com]

- 4. Sodium 1-propanesulfonate 99 304672-01-3 [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. rosewachem.com [rosewachem.com]

- 7. molecularinfo.com [molecularinfo.com]

- 8. CN101624361B - Synthetic method of high-purity 3-mercapto propyl-sodium sulfonate - Google Patents [patents.google.com]

- 9. CN101519369B - Synthetic method of sodium polydithio-dipropyl sulfonate - Google Patents [patents.google.com]

- 10. CN106946753A - The synthesis technique of sodium polydithio-dipropyl sulfonate - Google Patents [patents.google.com]

- 11. Synthetic method of sodium polydithio-dipropyl sulfonate - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN101519369A - Synthetic method of sodium polydithio-dipropyl sulfonate - Google Patents [patents.google.com]

- 13. alfa-chemical.com [alfa-chemical.com]

Sodium Propane-1-sulfonate Hydrate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties and Applications of Sodium Propane-1-sulfonate Hydrate

Introduction

Sodium Propane-1-sulfonate Hydrate is an organic sulfonate salt that exists as a white to off-white crystalline solid.[1] It is the sodium salt of propane-1-sulfonic acid and is commonly found as a monohydrate. This compound is characterized by its solubility in water, a property imparted by the ionic sulfonate group.[1] Its chemical stability and ability to act as a surfactant and stabilizing agent make it a valuable compound in various industrial and laboratory settings, including biochemical research and pharmaceutical development.[1][2]

Physicochemical Properties

Sodium Propane-1-sulfonate Hydrate is a stable compound under normal conditions. The presence of water molecules in its crystalline structure as a hydrate can influence its physical properties.[1] Key quantitative data for this compound are summarized in the tables below.

| Identifier | Value | Reference |

| Chemical Name | Sodium Propane-1-sulfonate Monohydrate | [3] |

| Synonyms | 1-Propanesulfonic acid sodium salt monohydrate | [3] |

| CAS Number | 304672-01-3 | [3] |

| Molecular Formula | C₃H₇NaO₃S · H₂O | [3] |

| Molecular Weight | 164.16 g/mol | [3] |

| Physical Property | Value | Reference |

| Appearance | White to off-white crystalline solid/powder | [1] |

| Melting Point | 250 °C (decomposes) | [3] |

| Solubility | Soluble in water (10% solution is clear and colorless) | [3] |

| Assay | ≥99% | [3] |

| Spectroscopic Data | Value | Reference |

| UV Absorption (10% in H₂O) | λ: 210 nm, Amax: 0.15 | |

| λ: 220 nm, Amax: 0.06 | ||

| λ: 230 nm, Amax: 0.04 | ||

| λ: 260 nm, Amax: 0.02 | ||

| λ: 500 nm, Amax: 0.02 |

Experimental Protocols

General Synthesis of Sodium Alkyl Sulfonates

Materials:

-

1-Bromopropane

-

Sodium sulfite

-

Ethanol

-

Petroleum ether

-

Deionized water

Procedure:

-

A solution of sodium sulfite is prepared in a mixture of water and ethanol.

-

1-Bromopropane is added to the sodium sulfite solution.

-

The reaction mixture is heated under reflux with stirring for several hours.

-

After cooling, the reaction mixture is evaporated to dryness.

-

The resulting solid is pulverized and extracted with petroleum ether to remove unreacted 1-bromopropane and other organic impurities.

-

The crude sodium propane-1-sulfonate is then dissolved in hot ethanol and filtered to remove inorganic salts.

-

The filtrate is cooled to induce crystallization of the sodium propane-1-sulfonate.

-

The crystalline product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the final product. The hydrate form is typically obtained through crystallization from aqueous solutions.

Purification

The primary method for the purification of sodium alkyl sulfonates is recrystallization.[4] An alcoholic solution is typically used, from which the sodium alkyl sulfonate crystallizes as lustrous white plates upon cooling.[4] A second crystallization from alcohol is generally sufficient to achieve high purity.[4]

Characterization

Standard analytical techniques can be employed for the characterization of Sodium Propane-1-sulfonate Hydrate:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the propyl chain and the absence of impurities.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic sulfonate group (S=O stretching) and the presence of water of hydration (O-H stretching).

-

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and sulfur, and to confirm the empirical formula.

-

Karl Fischer Titration: To quantify the water content and confirm the monohydrate form.

Applications in Research and Drug Development

Sodium Propane-1-sulfonate Hydrate has several important applications in the fields of research and drug development, primarily due to its properties as a surfactant, protein stabilizer, and ion-pairing reagent.

Protein Stabilization

As a surfactant, Sodium Propane-1-sulfonate can be used to stabilize protein formulations.[2] Proteins in solution are susceptible to aggregation and denaturation, particularly at interfaces (e.g., air-water, solid-liquid). Surfactants can mitigate these effects by competitively adsorbing to interfaces and by interacting with the protein to maintain its native conformation.

Below is a generalized workflow for assessing the protein-stabilizing effect of Sodium Propane-1-sulfonate Hydrate.

Ion-Pair Chromatography

Sodium Propane-1-sulfonate is utilized as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC). This technique is employed for the separation of ionic and highly polar analytes that show poor retention on conventional reversed-phase columns. The sulfonate anion pairs with cationic analytes, increasing their hydrophobicity and enabling their retention and separation on the nonpolar stationary phase.

The following diagram illustrates the logical relationship in an ion-pair chromatography setup using Sodium Propane-1-sulfonate.

References

In-Depth Technical Guide on the Safety and Handling of Sodium Propane-1-sulfonate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Sodium Propane-1-sulfonate Hydrate (CAS No. 304672-01-3), a compound often utilized in biochemical research and various industrial applications. The information presented is intended to ensure its safe use in a laboratory setting. It is important to note that the terms "Sodium Propane-1-sulfonate Hydrate" and "Sodium 1-propanesulfonate monohydrate" are often used interchangeably for this compound.

Chemical and Physical Properties

Sodium Propane-1-sulfonate Hydrate is an organic sulfonate that typically appears as a white to off-white crystalline solid.[1] Its ionic nature, conferred by the sulfonate group, makes it soluble in water.[1] This compound is generally considered to be non-toxic and environmentally friendly.[1]

Table 1: Physical and Chemical Properties of Sodium Propane-1-sulfonate Hydrate

| Property | Value | Source(s) |

| CAS Number | 304672-01-3 | [1][2][3][4] |

| Molecular Formula | C₃H₉NaO₄S (or C₃H₇O₃SNa·H₂O) | [1][3] |

| Molecular Weight | 164.16 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 250 °C (decomposes) | [2] |

| Solubility | Soluble in water (10% solution is clear and colorless) | [2] |

| Storage Class | 11 - Combustible Solids | [2] |

Hazard Identification and Toxicology

While generally considered non-toxic, Sodium Propane-1-sulfonate Hydrate is classified as a hazardous substance by OSHA due to its potential to cause skin and eye irritation.[5] The toxicological properties of this compound have not been fully investigated.[5]

Table 2: Hazard Identification

| Hazard | Classification | Precautionary Statement(s) | Source(s) |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [5] |

| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation. | [5] |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) | May cause respiratory irritation. | [5] |

Table 3: Toxicological Data

| Test | Result | Source(s) |

| Acute Toxicity | No data available. The toxicological properties have not been fully investigated. | [5] |

| Carcinogenicity | Not listed as a carcinogen by any agency. | [5] |

Handling and Storage

Proper handling and storage are crucial to ensure safety in the laboratory.

Handling

-

Ventilation: Handle in a well-ventilated place.[6]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, including gloves and eye/face protection.[6] Use a dust mask type N95 (US) or equivalent.[2]

-

Hygiene: Avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[7]

-

Dust Formation: Avoid the formation of dust and aerosols.[6]

-

Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge steam.[6]

Storage

-

Container: Store in a tightly closed, original container.[6][7]

-

Conditions: Keep in a dry, cool, and well-ventilated place.[6][7] Protect from moisture as the material is hygroscopic.[5][7]

-

Incompatible Materials: Store away from strong oxidizing agents.[5]

Experimental Protocols

General Laboratory Use Workflow

The following diagram outlines a general workflow for the safe handling of Sodium Propane-1-sulfonate Hydrate in a laboratory setting.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Sodium 1-propanesulfonate 99 304672-01-3 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 304672-01-3 1-PROPANESULFONIC ACID SODIUM SALT [chemsigma.com]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to the Environmental Impact of Sodium Propane-1-sulfonate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available information on Sodium Propane-1-sulfonate Hydrate and related compounds to provide a technical overview of its potential environmental impact. It should be noted that specific ecotoxicological and environmental fate data for Sodium Propane-1-sulfonate Hydrate is limited, and some information presented herein is extrapolated from studies on structurally similar substances, such as other short-chain alkyl sulfonates and the broader class of Linear Alkylbenzene Sulfonates (LAS).

Introduction

Sodium Propane-1-sulfonate Hydrate is an organic sulfonate salt that exists as a white to off-white crystalline solid.[1] Its high water solubility, owing to the polar sulfonate group, makes it useful in a variety of industrial and laboratory applications, including as a surfactant, detergent, and emulsifier.[1] It is also used in biochemical research as a stabilizing agent for proteins and enzymes.[1] While generally considered to be of low toxicity and environmentally friendly, a thorough understanding of its environmental fate and potential impacts is crucial for responsible use and development.[1] This guide provides a comprehensive overview of the available technical information regarding the environmental properties of Sodium Propane-1-sulfonate Hydrate and its analogs.

Physicochemical Properties

The environmental mobility and partitioning of a chemical are largely determined by its physical and chemical properties. The table below summarizes the key properties of Sodium Propane-1-sulfonate and its hydrate form.

| Property | Value | Reference |

| Chemical Formula | C₃H₇NaO₃S (anhydrous) / C₃H₉NaO₄S (hydrate) | [2][3] |

| Molecular Weight | 146.14 g/mol (anhydrous) / 164.16 g/mol (hydrate) | [2][3] |

| Appearance | White to off-white crystalline solid | [1] |

| Water Solubility | Soluble | [1][3] |

| Melting Point | 250 °C (decomposes) | [3] |

Due to its high water solubility, Sodium Propane-1-sulfonate Hydrate is expected to be highly mobile in aqueous environments.[4] Its low volatility suggests that atmospheric transport is not a significant environmental pathway.

Environmental Fate and Degradation

The environmental persistence and degradation pathways of Sodium Propane-1-sulfonate Hydrate have not been extensively studied. However, insights can be drawn from research on similar anionic surfactants, particularly Linear Alkylbenzene Sulfonates (LAS).

Biodegradation

Anionic surfactants like LAS are known to undergo aerobic biodegradation in the environment.[5] The degradation process is initiated by the microbial oxidation of the alkyl chain, followed by the cleavage of the aromatic ring in the case of LAS.[6] For Sodium Propane-1-sulfonate, which lacks an aromatic ring, the degradation is expected to proceed via the oxidation of the propane chain.

Under aerobic conditions, the degradation of LAS can be rapid, with half-lives in soil reported to be between 1 and 3 weeks.[5] However, under anaerobic conditions, such as in deeper sediment layers or some wastewater treatment sludge, degradation is significantly slower or may not occur at all.[5] The biodegradation of LAS has also been shown to be temperature-dependent, with optimal degradation occurring around 25°C and significantly reduced rates at lower temperatures (e.g., 10°C).[7]

Environmental Distribution

Given its high water solubility, Sodium Propane-1-sulfonate Hydrate is expected to partition primarily to the aqueous phase in the environment.[4] If released into wastewater, it will likely be transported to wastewater treatment plants (WWTPs). In WWTPs employing aerobic treatment processes like activated sludge, a high degree of removal is anticipated based on the behavior of LAS.[8] However, a portion may adsorb to sewage sludge.[5] When sludge is applied to land, the compound may be introduced into the terrestrial environment.[5]

The following diagram illustrates the potential environmental fate and transport pathways of Sodium Propane-1-sulfonate Hydrate.

Caption: Environmental fate and transport pathways of Sodium Propane-1-sulfonate Hydrate.

Ecotoxicity

For the broader class of LAS, ecotoxicity is dependent on the alkyl chain length, with longer chains exhibiting higher toxicity. Given that Sodium Propane-1-sulfonate has a short (C3) alkyl chain, its toxicity is expected to be significantly lower than that of the more commonly studied long-chain LAS (typically C10-C13).

Experimental Protocols for Environmental Assessment

A comprehensive environmental risk assessment of Sodium Propane-1-sulfonate Hydrate would involve a series of standardized ecotoxicological and fate studies. The following provides an overview of relevant experimental protocols that could be employed.

Analytical Methods

Accurate quantification of Sodium Propane-1-sulfonate Hydrate in environmental matrices is the foundation of any environmental assessment.[10][11]

Sample Preparation:

-

Water Samples: Solid-phase extraction (SPE) is a common technique for the pre-concentration of surfactants from aqueous samples.[12][13]

-

Soil and Sludge Samples: Accelerated solvent extraction (ASE) or soxhlet extraction can be used to extract the compound from solid matrices.[12]

Analytical Determination:

-

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS): This is the preferred method for the sensitive and selective determination of surfactants and their degradation products in environmental samples.[12][13]

The following diagram outlines a general workflow for the analysis of Sodium Propane-1-sulfonate Hydrate in environmental samples.

Caption: General workflow for the analysis of Sodium Propane-1-sulfonate Hydrate.

Ecotoxicity Testing

Standardized ecotoxicity tests are used to determine the potential adverse effects of a chemical on representative aquatic and terrestrial organisms.

| Test Type | Organism | Endpoint | Standard Guideline (Example) |

| Acute Aquatic Toxicity | Fish (e.g., Danio rerio) | LC50 (96h) | OECD 203 |

| Daphnia (e.g., Daphnia magna) | EC50 (48h) | OECD 202 | |

| Algae (e.g., Pseudokirchneriella subcapitata) | EC50 (72h) | OECD 201 | |

| Chronic Aquatic Toxicity | Fish | NOEC/LOEC | OECD 210 |

| Daphnia | NOEC/LOEC | OECD 211 | |

| Terrestrial Toxicity | Earthworm | LC50, NOEC/LOEC | OECD 207, 222 |

| Soil Microorganisms | Nitrogen Transformation | OECD 216 |

Biodegradation and Fate Studies

| Test Type | Endpoint | Standard Guideline (Example) |

| Ready Biodegradability | % Degradation (ThCO2, DOC removal) | OECD 301 series |

| Inherent Biodegradability | % Degradation | OECD 302 series |

| Simulation Testing | Degradation half-life | OECD 308, 309 |

| Adsorption/Desorption | Kd, Koc | OECD 106 |

Synthesis and Environmental Footprint

The environmental impact of a chemical also includes its manufacturing process. One patented method for a related compound, sodium polydithio-dipropyl sulfonate, suggests a synthesis route with potentially low environmental impact by using water as a solvent, which is environmentally friendly and cost-effective.[14] The reaction involves the reaction of sodium sulfhydrate with 1,3-propane sultone to form 3-sulfenyl propane sulfonic acid sodium, which is then oxidized.[14] This process is reported to have a high yield (≥95%) and produce few byproducts.[14] A logical diagram of such a synthesis pathway is presented below.

Caption: Simplified synthesis pathway for a related sulfonate compound.

Conclusion and Future Research

Sodium Propane-1-sulfonate Hydrate is a widely used chemical that, based on the available data for structurally similar compounds, is expected to have a relatively low environmental impact. Its high water solubility suggests mobility in aquatic systems, and it is anticipated to be aerobically biodegradable. However, there is a clear lack of specific experimental data on its environmental fate and ecotoxicity.

To conduct a more definitive environmental risk assessment, the following research is recommended:

-

Standardized Ecotoxicity Testing: Conduct acute and chronic toxicity tests on a range of aquatic and terrestrial organisms.

-

Biodegradation Studies: Perform ready and inherent biodegradability tests under both aerobic and anaerobic conditions.

-

Environmental Monitoring: Develop and apply sensitive analytical methods to monitor the presence of Sodium Propane-1-sulfonate Hydrate in environmental compartments, particularly in industrial effluents and receiving waters.

By filling these data gaps, a more complete and accurate picture of the environmental profile of Sodium Propane-1-sulfonate Hydrate can be established, ensuring its continued safe use in research and industry.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. SODIUM PROPANE-1-SULFONATE | CAS 14533-63-2 [matrix-fine-chemicals.com]

- 3. Sodium 1-propanesulfonate 99 304672-01-3 [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. Fate and effects of linear alkylbenzene sulphonates (LAS) in the terrestrial environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 8. researchgate.net [researchgate.net]

- 9. lobachemie.com [lobachemie.com]

- 10. epa.gov [epa.gov]

- 11. epa.gov [epa.gov]

- 12. Analytical procedures for the determination of surfactants in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Incomplete degradation of linear alkylbenzene sulfonate surfactants in Brazilian surface waters and pursuit of their polar metabolites in drinking waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CN101519369B - Synthetic method of sodium polydithio-dipropyl sulfonate - Google Patents [patents.google.com]

A Technical Guide to Sodium Propane-1-sulfonate Hydrate: Discovery and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium propane-1-sulfonate hydrate is a short-chain alkyl sulfonate that has found utility in a range of scientific and industrial applications, from its foundational role in the development of surfactants to its modern use in biochemical research and pharmaceutical formulations. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing the scientific context of its emergence. The document summarizes key synthetic methodologies, presents relevant physicochemical data in a structured format, and includes detailed experimental protocols representative of its historical preparation.

Introduction: The Dawn of Synthetic Surfactants

The history of sodium propane-1-sulfonate is intrinsically linked to the broader development of synthetic detergents and surfactants in the early to mid-20th century. As industrial and domestic cleaning needs evolved, the limitations of traditional soaps, particularly their poor performance in hard water, spurred a wave of research into synthetic alternatives. Alkyl sulfonates and sulfates emerged as promising candidates due to their superior solubility and detergent properties.

Early research in the 1940s and 1950s focused on the sulfonation of various organic compounds to produce these novel surfactants.[1] While the exact date of the first synthesis of sodium propane-1-sulfonate hydrate is not precisely documented in readily available literature, its conceptual origins can be traced to this era of intensive investigation into short-chain alkyl sulfonates.

The Emergence of Propane-1-sulfonic Acid and its Sodium Salt

While a definitive "discovery" paper for sodium propane-1-sulfonate hydrate is elusive, early patents provide strong evidence for the synthesis of its parent acid, propane-1-sulfonic acid, during the mid-20th century. For instance, a 1955 patent describes the production of a mixture of alkane sulfonic acids, explicitly including propane-sulfonic acid, through the oxidation of corresponding mercaptans. This indicates that by this time, methods for the synthesis of short-chain alkane sulfonic acids were established.

The preparation of the sodium salt, and subsequently its hydrate, would have been a logical and straightforward chemical step following the synthesis of the free acid. Neutralization of the sulfonic acid with a sodium base, such as sodium hydroxide or sodium carbonate, would yield the sodium salt. The hydrate form is often the most stable crystalline form of such salts when isolated from aqueous solutions.

Physicochemical Properties

The following table summarizes the key physicochemical properties of sodium propane-1-sulfonate hydrate.

| Property | Value |

| CAS Number | 304672-01-3 |

| Molecular Formula | C₃H₇NaO₃S·H₂O |

| Molecular Weight | 164.16 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | > 300 °C |

| Solubility | Soluble in water |

Historical Synthesis Methodologies

The synthesis of sodium propane-1-sulfonate historically could have been approached through several routes, reflecting the common sulfonation techniques of the era. Two plausible methods are detailed below as representative experimental protocols.

Experimental Protocol 1: Sulfitation of Propene

This method involves the free-radical addition of sodium bisulfite to propene. This was a common industrial method for the production of alkyl sulfonates.

Objective: To synthesize sodium propane-1-sulfonate via the sulfitation of propene.

Materials:

-

Propene gas

-

Sodium bisulfite (NaHSO₃)

-

t-Butyl perbenzoate (initiator)

-

Isopropanol

-

Water

-

Nitrogen gas

Procedure:

-

A pressure reactor is charged with a solution of sodium bisulfite in a mixture of isopropanol and water.

-

The reactor is purged with nitrogen to remove oxygen.

-

Propene is introduced into the reactor until a desired pressure is reached.

-

The reaction mixture is heated to 80-100°C.

-

A solution of t-butyl perbenzoate in isopropanol is added portion-wise to initiate the reaction.

-

The reaction is maintained at temperature and pressure for several hours with continuous stirring.

-

After the reaction is complete, the reactor is cooled, and excess propene is vented.

-

The resulting mixture is filtered to remove any unreacted sodium bisulfite.

-

The solvent is removed under reduced pressure to yield crude sodium propane-1-sulfonate.

-

The crude product is recrystallized from an ethanol/water mixture to yield the purified hydrate.

Experimental Protocol 2: Oxidation of 1-Propanethiol

This method involves the oxidation of 1-propanethiol to propanesulfonic acid, followed by neutralization.

Objective: To synthesize sodium propane-1-sulfonate by oxidation of 1-propanethiol.

Materials:

-

1-Propanethiol (CH₃CH₂CH₂SH)

-

Hydrogen peroxide (30% solution)

-

Formic acid

-

Sodium hydroxide (NaOH)

-

Water

Procedure:

-

1-Propanethiol is added dropwise to a stirred solution of formic acid at a controlled temperature (0-10°C).

-

Hydrogen peroxide is then added dropwise to the mixture, maintaining the temperature below 20°C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

-

The progress of the oxidation is monitored by a suitable analytical technique (e.g., titration of the sulfonic acid).

-

Once the reaction is complete, the formic acid and water are removed under reduced pressure to yield crude propane-1-sulfonic acid.

-

The crude acid is dissolved in water and neutralized to a pH of 7 with a solution of sodium hydroxide.

-

The resulting solution is concentrated under reduced pressure and then cooled to induce crystallization of sodium propane-1-sulfonate hydrate.

-

The crystals are collected by filtration, washed with a small amount of cold ethanol, and dried.

Modern Applications

While its initial development was likely tied to the detergent industry, sodium propane-1-sulfonate hydrate has found a niche in more specialized applications in modern times.

-

Biochemical Research: It is used as a component in buffers and as a counter-ion in chromatography, where its inert nature and solubility are advantageous.

-

Pharmaceutical Formulations: It can act as an excipient, aiding in the stabilization and solubilization of active pharmaceutical ingredients.

-

Organic Synthesis: The sulfonate group is a good leaving group, making the parent acid and its derivatives useful in various organic transformations.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the historical synthesis methods described.

Caption: Synthetic pathway for sodium propane-1-sulfonate via sulfitation of propene.

Caption: Synthetic pathway via oxidation of 1-propanethiol followed by neutralization.

Conclusion

The discovery and history of sodium propane-1-sulfonate hydrate are emblematic of the broader advancements in organic sulfur chemistry during the 20th century. While the specific moment of its first synthesis remains uncelebrated, its conceptual and practical development can be confidently placed within the context of the burgeoning surfactant and detergent industries of the 1940s and 1950s. The synthetic routes established during this period laid the groundwork for its production and subsequent use in a variety of scientific and industrial fields. Today, it continues to be a valuable, albeit specialized, chemical compound for researchers and developers.

References

Methodological & Application

Application Notes and Protocols: Sodium Propane-1-sulfonate Hydrate in Electrochemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Sodium Propane-1-sulfonate Hydrate and related sulfonate-containing compounds in various electrochemical applications. This document includes detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate understanding and implementation in research and development settings.

Application in Copper Electrodeposition for High-Performance Foils

Sodium propane-1-sulfonate and its derivatives are utilized as additives in copper electrodeposition processes, particularly for the manufacturing of high-performance copper foils used in lithium-ion batteries and printed circuit boards. These additives play a crucial role in controlling the morphology, structure, and mechanical properties of the deposited copper.

Mechanism of Action

While the precise mechanism of Sodium Propane-1-sulfonate Hydrate is not extensively detailed in the available literature, studies on closely related compounds like Sodium 3-mercaptopropanesulfonate (MPS) and bis-(sodium sulfopropyl)-disulfide (SPS) provide significant insights. It is understood that these sulfonate additives, often in the presence of other components like chloride ions and polyethylene glycol, can act as accelerators or brighteners. They influence the nucleation and growth of copper crystals, leading to finer grain sizes, reduced surface roughness, and improved mechanical properties of the copper foil. For instance, some sulfonate additives can have a depolarization effect, accelerating the growth of copper nuclei.[1] In some cases, these additives can also form complexes with copper ions, which influences the deposition kinetics.[2]

A proposed workflow for evaluating the effect of sulfonate additives on copper electrodeposition is illustrated below.

Quantitative Data

The following table summarizes the quantitative data from a study on the effect of a related additive, Sodium Alcohol Thiyl Propane Sulfonate (HP), in combination with other additives (DPS and HVP), on the properties of electrolytic copper foil.[1]

| Parameter | Virgin Make-up Solution (VMS) | VMS + HP + DPS + HVP |

| Average Grain Size | Not specified | 29.2 nm |

| Average Roughness | Not specified | 1.12 µm |

| Average Tensile Strength | Not specified | 399.5 MPa |

Experimental Protocol: Copper Foil Electrodeposition

This protocol is adapted from a study on a related sulfonate additive and can be used as a starting point for evaluating Sodium Propane-1-sulfonate Hydrate.[1]

1. Electrolyte Preparation:

-

Prepare the Virgin Make-up Solution (VMS) with the following composition:

-

312.5 g·L⁻¹ CuSO₄·5H₂O

-

100 g·L⁻¹ H₂SO₄

-

50 mg·L⁻¹ Cl⁻

-

-

Prepare a series of electrolytes by adding varying concentrations of Sodium Propane-1-sulfonate Hydrate to the VMS. It is recommended to test a range of concentrations to determine the optimal level.

-

For a comprehensive study, other additives like bis-(sodium sulfopropyl)-disulfide (SPS) or 3-mercapto-1-propanesulfonate (MPS) can be included for comparative analysis.[3]

2. Electrodeposition Process:

-

Utilize a plate electrodeposition device.

-

Use a titanium plate as the cathode and a lead-tin alloy plate as the anode.

-

Maintain the electrolyte temperature at a constant value (e.g., 45°C).

-

Apply a constant current density for a defined period to achieve the desired foil thickness (e.g., 6 µm).[3]

3. Characterization of the Copper Foil:

-

Surface Morphology: Analyze the surface of the deposited copper foil using Scanning Electron Microscopy (SEM).

-

Crystallographic Structure: Determine the crystal orientation and grain size using X-ray Diffraction (XRD).

-

Mechanical Properties: Measure the tensile strength of the copper foil using a tensile testing machine.

-

Electrochemical Properties: Evaluate the corrosion resistance of the foil using techniques like potentiodynamic polarization in a suitable corrosive medium (e.g., NaCl solution).

Application as an Electrolyte Additive in Batteries

Sulfonate-containing compounds, such as 1,3-propane sultone (PS), a related compound to Sodium Propane-1-sulfonate, have been investigated as electrolyte additives in lithium-ion and sodium-ion batteries. These additives can play a crucial role in the formation of a stable Solid Electrolyte Interphase (SEI) on the anode surface.

Role in SEI Formation

The SEI is a passivation layer that forms on the anode surface during the initial charging cycles. A stable and robust SEI is critical for the long-term performance and safety of the battery, as it prevents further electrolyte decomposition and ensures efficient ion transport. Additives like 1,3-propane sultone are known to be preferentially reduced on the anode surface, contributing to the formation of a more stable SEI layer.[4][5] This can lead to improved cycling stability and capacity retention. The proposed logical relationship in SEI formation with sulfonate additives is depicted below.

Quantitative Data

The following table presents data on the effect of 1,3-propane sultone (PS) as an additive on the capacity retention of lithium-ion cells after storage at elevated temperatures.

| Additive | Capacity Retention after 15 days at 75°C |

| None | Lower |

| 2% PS | Higher |

Note: Specific quantitative values for capacity retention were not provided in the abstract, but the qualitative improvement was noted.

Experimental Protocol: Evaluation of Electrolyte Additives

This protocol provides a general framework for assessing the impact of Sodium Propane-1-sulfonate Hydrate as an electrolyte additive in a battery system.

1. Electrolyte Preparation:

-

Prepare a baseline electrolyte, for example, 1 M NaPF₆ in a mixture of organic carbonate solvents like ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v).[6]

-

Prepare the experimental electrolyte by adding a specific concentration (e.g., 2 wt%) of Sodium Propane-1-sulfonate Hydrate to the baseline electrolyte.

2. Cell Assembly:

-

Assemble coin cells (or other desired cell formats) in an argon-filled glovebox.

-

Use appropriate anode (e.g., hard carbon for sodium-ion batteries) and cathode materials.

-

Use a glass fiber separator.

3. Electrochemical Testing:

-

Cyclic Voltammetry (CV): Perform CV scans to investigate the electrochemical window of the electrolyte and identify the reduction potential of the additive, which indicates its involvement in SEI formation. A typical CV setup might involve a three-electrode cell with a glassy carbon working electrode, a platinum counter electrode, and a reference electrode (e.g., Ag/AgCl).[7]

-

Galvanostatic Cycling: Cycle the cells at various C-rates to evaluate the capacity retention, coulombic efficiency, and rate capability.

-

Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements at different cycle numbers to study the evolution of the SEI and the overall cell impedance.

4. Post-mortem Analysis:

-

Disassemble the cells after cycling in the glovebox.

-

Analyze the surface of the electrodes using techniques like X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR) to characterize the composition of the SEI.

By following these protocols and leveraging the provided data and diagrams, researchers can effectively investigate the potential of Sodium Propane-1-sulfonate Hydrate in various electrochemical applications.

References

- 1. "Effect of Sodium Alcohol Thiyl Propane Sulfonate on Electrolysis of Hi" by Sen Yang, Wen-Chang Wang et al. [jelectrochem.xmu.edu.cn]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Effect of 1,3-Propane Sultone on the Formation of Solid Electrolyte Interphase at Li-Ion Battery Anode Surface: A First-Principles Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of 1,3-Propane Sultone on the Formation of Solid Electrolyte Interphase at Li-Ion Battery Anode Surface: A First-Principles Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Properties of NaPF6 electrolytes and effect of electrolyte concentration on performance in sodium-ion batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols: Sodium Propane-1-sulfonate Hydrate in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Propane-1-sulfonate Hydrate is an organic sulfonate salt that functions as an anionic surfactant.[1] Its amphiphilic nature, conferred by a polar sulfonate head group and a short, nonpolar propane tail, allows it to reduce surface tension and form micelles in aqueous solutions. These properties make it a valuable tool in various biochemical and pharmaceutical applications, including as a stabilizing agent for proteins and enzymes, a component in cell lysis buffers, and an excipient in drug formulations to enhance solubility and stability.[1][2] This document provides detailed application notes and protocols for the use of Sodium Propane-1-sulfonate Hydrate in biochemical research.

Physicochemical Properties

Sodium Propane-1-sulfonate Hydrate is a white to off-white crystalline solid that is soluble in water.[1][2] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₇NaO₃S · H₂O | [2] |

| Molecular Weight | 164.16 g/mol | [2] |

| Melting Point | 250 °C (decomposes) | [2] |

| Solubility in Water | Soluble (10% solution is clear and colorless) | [2] |

| Appearance | White crystalline powder | [3] |

| Critical Micelle Concentration (CMC) | Not available in the reviewed literature. |

Note on Critical Micelle Concentration (CMC): The CMC is a critical parameter for any surfactant, representing the concentration at which micelle formation begins.[4] Despite a thorough literature search, a specific CMC value for Sodium Propane-1-sulfonate has not been found. The CMC for a given surfactant is influenced by factors such as temperature, pressure, and the presence of other solutes.[4] For researchers requiring this value, it is recommended to determine it experimentally. A general protocol for CMC determination is provided in the experimental protocols section.

Applications in Biochemical Research

Protein Stabilization

Surfactants are widely used to prevent protein aggregation and denaturation, which can be induced by factors such as agitation, exposure to interfaces (e.g., air-water), and temperature fluctuations.[5][6] Sodium Propane-1-sulfonate, as a mild anionic surfactant, can be employed to stabilize proteins in solution. It is hypothesized to act through two primary mechanisms: competitive adsorption at interfaces and direct interaction with the protein to shield hydrophobic patches.[7]

Cell Lysis

Cell lysis is a fundamental step in the extraction of intracellular proteins.[8] Detergents are key components of lysis buffers, facilitating the disruption of cell membranes.[8] Sodium Propane-1-sulfonate can be used as a mild anionic detergent in lysis buffers, particularly when the goal is to extract proteins while preserving their native structure and function. Its utility is comparable to other mild detergents used for the solubilization of cytoplasmic proteins.[9]

Drug Formulation and Solubility Enhancement

Poor aqueous solubility is a major challenge in drug development.[10][11] Surfactants are commonly used as excipients to enhance the solubility and dissolution rate of poorly soluble active pharmaceutical ingredients (APIs).[10][11] By forming micelles, surfactants can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media.[10] Sodium Propane-1-sulfonate has been noted for its use in studying the solubility and stability of pharmaceutical compounds.[2]

Experimental Protocols

Protocol 1: Determination of Critical Micelle Concentration (CMC)

Principle: The surface tension of a surfactant solution decreases as the surfactant concentration increases. Once the CMC is reached, the surface becomes saturated with surfactant monomers, and additional surfactant molecules form micelles in the bulk solution, resulting in a plateau or a much smaller change in surface tension with further increases in concentration.[4] The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.[12]

Materials:

-

Sodium Propane-1-sulfonate Hydrate

-

Deionized water

-

Tensiometer (with Wilhelmy plate or Du Noüy ring)

-

High-precision analytical balance

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

Procedure:

-

Prepare a stock solution of Sodium Propane-1-sulfonate Hydrate (e.g., 100 mM) in deionized water.

-

Prepare a series of dilutions from the stock solution, covering a wide range of concentrations (e.g., from 0.01 mM to 50 mM).

-

Calibrate the tensiometer according to the manufacturer's instructions, using deionized water as a reference.

-

Measure the surface tension of each dilution, starting from the lowest concentration. Ensure the temperature is constant throughout the measurements.

-

Plot the measured surface tension (in mN/m) against the logarithm of the Sodium Propane-1-sulfonate Hydrate concentration.

-

Identify the CMC as the concentration at the intersection of the two linear portions of the graph (the steeply descending line and the plateau).

Protocol 2: Protein Stabilization Assay

This protocol provides a general method to assess the ability of Sodium Propane-1-sulfonate Hydrate to stabilize a protein against agitation-induced aggregation.[13]

Principle: Proteins subjected to mechanical stress, such as vigorous shaking, can denature and aggregate at the air-water interface. A stabilizing surfactant will preferentially occupy this interface, thereby reducing protein aggregation.[7] The extent of aggregation can be quantified by measuring the turbidity of the solution or by size-exclusion chromatography (SEC).[13]

Materials:

-

Purified protein of interest (e.g., Bovine Serum Albumin, Lysozyme)

-

Sodium Propane-1-sulfonate Hydrate

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microcentrifuge tubes (e.g., 1.5 mL)

-

Orbital shaker

-

Spectrophotometer or plate reader for turbidity measurement (at e.g., 350 nm)

-

Optional: HPLC with a size-exclusion column

Procedure:

-

Prepare a stock solution of the protein of interest in PBS (e.g., 1 mg/mL).

-

Prepare a stock solution of Sodium Propane-1-sulfonate Hydrate in PBS (e.g., 10 mg/mL).

-

In microcentrifuge tubes, prepare protein solutions containing various concentrations of Sodium Propane-1-sulfonate Hydrate (e.g., 0%, 0.01%, 0.1%, 1% w/v). Include a control sample with protein only.

-

Take an initial turbidity reading (A₃₅₀) or an initial SEC chromatogram for each sample before stress.

-

Place the tubes on an orbital shaker and agitate at a high speed (e.g., 300 rpm) at room temperature for a defined period (e.g., 24 hours).

-

After agitation, visually inspect the samples for precipitation.

-

Measure the final turbidity of each sample. An increase in turbidity indicates aggregation.

-

(Optional) Analyze the samples by SEC to quantify the amount of monomeric protein remaining and the formation of soluble aggregates.

-

Compare the results from samples with and without the surfactant to evaluate its stabilizing effect.

Protocol 3: Cell Lysis for Protein Extraction

This protocol describes the use of a mild lysis buffer containing Sodium Propane-1-sulfonate Hydrate for the extraction of cytoplasmic proteins from cultured mammalian cells.[14]

Principle: The surfactant disrupts the lipid bilayer of the cell membrane, releasing the intracellular contents. The use of a mild surfactant helps to maintain the native conformation and activity of the proteins.

Materials:

-

Cultured mammalian cells (adherent or suspension)

-

Ice-cold Phosphate-buffered saline (PBS)

-

Mild Lysis Buffer:

-

50 mM Tris-HCl, pH 7.4

-

150 mM NaCl

-

1 mM EDTA

-

0.1 - 1.0% (w/v) Sodium Propane-1-sulfonate Hydrate (concentration may need optimization)

-

-

Protease inhibitor cocktail

-

Cell scraper (for adherent cells)

-

Refrigerated microcentrifuge

Procedure:

-

For Adherent Cells: a. Wash the cell monolayer with ice-cold PBS. b. Add an appropriate volume of ice-cold Mild Lysis Buffer (with freshly added protease inhibitors) to the plate. c. Incubate on ice for 5-10 minutes. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

For Suspension Cells: a. Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). b. Wash the cell pellet with ice-cold PBS and centrifuge again. c. Resuspend the cell pellet in an appropriate volume of ice-cold Mild Lysis Buffer (with freshly added protease inhibitors).

-

Vortex the lysate gently and incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-